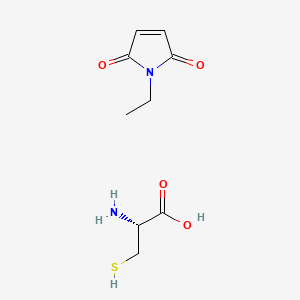

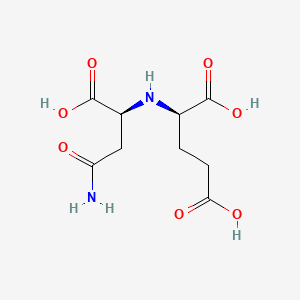

N-(carboxymethyl)-glycine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

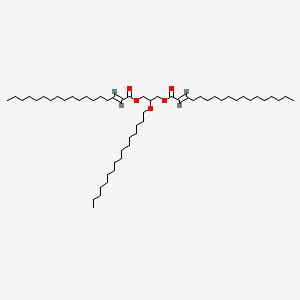

Ammoniodiacetate is an ammonium ion resulting from the protonation of the nitrogen atom of iminodiacetate. The major species at pH 7.3. It is an ammonium ion derivative and a dicarboxylic acid dianion. It is a conjugate acid of an iminodiacetate.

科学的研究の応用

Glyphosate Resistance and Protein Engineering

N-(carboxymethyl)-glycine, commonly known as glyphosate, is a widely used herbicide. Research has delved into understanding the molecular basis of glyphosate resistance, focusing on various approaches through protein engineering. Glyphosate's success as a herbicide is attributed to its high specificity for the plant enzyme enolpyruvyl shikimate-3-phosphate synthase, crucial in the biosynthesis of aromatic amino acids. Studies have examined the mechanisms of resistance to glyphosate obtained through natural diversity, molecular evolution, and rational protein engineering. These insights have contributed significantly to developing glyphosate-resistant crops, allowing for effective weed control without damaging the crops themselves (Pollegioni, Schonbrunn, & Siehl, 2011).

Peptoids Synthesis

N-substituted glycines, or peptoids, represent a new class of polymers with significant biological activity and proteolytic stability. N-(carboxymethyl)-glycine plays a role in the synthesis of these peptoids. An efficient, automated solid-phase method for synthesizing oligo(N-substituted glycines) has been developed, which is general for a wide variety of side-chain substituents. This method allows the rapid synthesis of molecules of potential therapeutic interest and simplifies the preparation of NSG oligomers by using two readily available submonomers, making the synthesis process more efficient (Zuckermann, Kerr, Kent, & Moos, 1992).

Fate and Transport in Agricultural Basins

The fate and transport of glyphosate and its degradate aminomethylphosphonic acid (AMPA) in agricultural basins have been a subject of research. Understanding the environmental presence and movement of glyphosate is critical, given its extensive use in agriculture. Studies have highlighted that glyphosate's occurrence in surface water is influenced by factors such as source strength, rainfall runoff, and flow route. These insights are crucial for managing the environmental impact of glyphosate and ensuring sustainable agricultural practices (Coupe, Kalkhoff, Capel, & Grégoire, 2012).

Environmental Impact and Herbicide Management

Glyphosate's role as a global herbicide and its environmental impact have been extensively reviewed. The research underscores glyphosate's strengths, such as its systemicity and ability to control perennial weeds, making it an essential tool in modern agriculture. However, the literature also points to the need for integrated weed management systems where glyphosate still plays a significant role but is complemented by other agricultural practices to minimize its environmental impact and ensure sustainable farming (Baylis, 2000).

特性

製品名 |

N-(carboxymethyl)-glycine |

|---|---|

分子式 |

C4H6NO4- |

分子量 |

132.09 g/mol |

IUPAC名 |

2-(carboxylatomethylazaniumyl)acetate |

InChI |

InChI=1S/C4H7NO4/c6-3(7)1-5-2-4(8)9/h5H,1-2H2,(H,6,7)(H,8,9)/p-1 |

InChIキー |

NBZBKCUXIYYUSX-UHFFFAOYSA-M |

SMILES |

C(C(=O)[O-])[NH2+]CC(=O)[O-] |

正規SMILES |

C(C(=O)[O-])[NH2+]CC(=O)[O-] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 8-{[alpha-L-fucopyranosyl-(1->3)-[alpha-L-fucopyranosyl-(1->2)-beta-D-galactopyranosyl-(1->4)]-2-acetamido-2-deoxy-beta-D-glucopyranosyl]oxy}octanoate](/img/structure/B1239584.png)

![[(4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate](/img/structure/B1239590.png)

![N-[(Z)-6-bicyclo[3.2.0]hept-3-enylideneamino]-4-(phenoxymethyl)benzamide](/img/structure/B1239591.png)